trans-4,5-Epoxy-2E-decenal-4,5-d2
Description
Contextualization of trans-4,5-Epoxy-2E-decenal-4,5-d2 within Lipid Electrophile Research
trans-4,5-Epoxy-2E-decenal belongs to the class of reactive lipid electrophiles, which are byproducts of lipid peroxidation. These molecules are of significant interest in biomedical research due to their ability to react with cellular nucleophiles, such as proteins and DNA. smolecule.com This reactivity can lead to cellular damage and has been implicated in the pathology of various diseases. chromatographyonline.comacs.org
The structure of trans-4,5-epoxy-2E-decenal is characterized by an α,β-unsaturated aldehyde and an epoxide ring, both of which are electrophilic sites susceptible to nucleophilic attack. Research has demonstrated that this compound can react with lysine (B10760008) residues in proteins, leading to modifications that can alter protein function and stability. smolecule.com Furthermore, it has been shown to react with 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) to form mutagenic etheno adducts, providing a direct link between lipid peroxidation and DNA damage. acs.org The study of its deuterated analogue, this compound, allows for precise tracking of these interactions and the elucidation of the underlying chemical mechanisms.
Significance of Deuterium (B1214612) Labeling (d2) in Mechanistic and Metabolic Investigations of trans-4,5-Epoxy-2E-decenal
The introduction of deuterium, a stable isotope of hydrogen, into a molecule is a powerful technique used in mechanistic and metabolic studies. nih.govmdpi.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). acs.org This effect results in a slower rate of reactions that involve the cleavage of the C-D bond compared to the C-H bond. acs.org
In the context of this compound, deuterium labeling at the epoxide ring is particularly significant. It allows researchers to:
Trace Metabolic Fates: By using techniques like mass spectrometry, scientists can follow the path of the deuterated compound through complex biological systems, identifying its metabolites and understanding how it is processed by cells. acs.orgmdpi.com
Elucidate Reaction Mechanisms: The KIE can be used to determine whether the cleavage of a C-H/C-D bond at the epoxide is a rate-determining step in a particular reaction. acs.org This information is crucial for understanding the precise chemical steps involved in its interactions with biological molecules. nih.govcore.ac.uk
Improve Analytical Quantification: Deuterated compounds are often used as internal standards in mass spectrometry-based quantification, as their distinct mass allows for accurate measurement of the non-deuterated analogue. smolecule.com
Recent advancements have seen the development of dual-isotope labeling methods, which further enhance the ability to differentiate labeled lipids from the vast array of endogenous lipids, overcoming a significant challenge in lipidomics research. chromatographyonline.comacs.org
Historical Development of Research Pertaining to Epoxide-Containing Aldehydes and Deuterated Analogues
The study of epoxides, three-membered cyclic ethers, has a long history in organic chemistry due to their high reactivity stemming from ring strain. wikipedia.org Their synthesis and reactions have been extensively explored, with numerous named reactions dedicated to their formation. wikipedia.orgresearchgate.net The development of asymmetric epoxidation methods has been a particularly important area of research. researchgate.net
The investigation of epoxide-containing aldehydes as products of lipid peroxidation and their biological activities gained momentum with the discovery of compounds like trans-4,5-epoxy-2-decenal. Early research focused on their role in food chemistry and flavor, as well as their potential toxicity. smolecule.comresearchgate.net
The use of deuterium labeling in scientific research dates back to the 1930s, when it was first used to investigate fatty acid metabolism. mdpi.com The concept of using deuterated compounds in medicinal chemistry to alter metabolic pathways and improve pharmacokinetic properties emerged later. researchgate.netwikipedia.org The first patent for a deuterated molecule was granted in the 1970s, and the first FDA-approved deuterated drug, deutetrabenazine, was approved in 2017. acs.orgwikipedia.org This has paved the way for the development of other deuterated compounds for therapeutic and research purposes, including isotopologues of reactive lipids like this compound. acs.org
Properties
CAS No. |
255375-00-9 |
|---|---|
Molecular Formula |
C10H14D2O2 |
Molecular Weight |
170.25 |
Purity |
95% min. |
Synonyms |
trans-4,5-Epoxy-2E-decenal-4,5-d2 |
Origin of Product |
United States |
Methodologies for the Stereoselective Synthesis and Isotopic Enrichment of Trans 4,5 Epoxy 2e Decenal 4,5 D2
Strategies for Carbon-Carbon Bond Formation in Decenal Scaffold Precursors
The construction of the basic ten-carbon chain of the decenal scaffold is a critical initial phase. Various methods for carbon-carbon bond formation are employed in organic synthesis to build such molecular frameworks. alevelchemistry.co.uknih.govorganic-chemistry.org
A common and effective strategy involves the Wittig reaction , a Nobel Prize-winning method that converts aldehydes or ketones into alkenes. alevelchemistry.co.uk In the synthesis of trans-4,5-epoxy-2E-decenal, a Wittig-type chain elongation is utilized. nih.govresearchgate.net This reaction employs a phosphorus ylide, specifically formylmethylene triphenylphosphorane, to extend the carbon chain of a precursor molecule, establishing the characteristic α,β-unsaturated aldehyde functionality. nih.gov
Another powerful set of tools for creating carbon-carbon bonds are palladium- and nickel-catalyzed cross-coupling reactions . These reactions, such as the Heck reaction, are robust and versatile for forming new bonds between carbon atoms. alevelchemistry.co.uk While not explicitly detailed for this specific synthesis in the provided context, they represent a major class of reactions for building complex organic molecules from simpler precursors.
Aldol reactions also play a fundamental role in carbon-carbon bond formation by reacting two carbonyl compounds to create a β-hydroxy carbonyl compound. alevelchemistry.co.ukvanderbilt.edu This can be a key step in constructing the carbon backbone of various organic molecules.
The selection of a specific strategy depends on the desired stereochemistry and the nature of the starting materials. For the synthesis of trans-4,5-Epoxy-2E-decenal, the Wittig reaction has been demonstrated to be a successful approach for elongating the carbon chain and introducing the required double bond with the correct geometry. nih.govresearchgate.net
Regioselective and Stereoselective Epoxidation Techniques for the 4,5-Position
The introduction of the epoxide ring at the 4,5-position of the decenal precursor must be both regioselective (occurring at the correct double bond) and stereoselective (forming the trans isomer).
A widely used and effective method for this transformation is epoxidation with alkaline hydrogen peroxide . nih.govresearchgate.net This method has been shown to selectively produce the trans-epoxide configuration, which is crucial for the target molecule's stereochemistry. nih.gov The reaction involves treating an appropriate precursor, such as (E)-2-octenal, with hydrogen peroxide under basic conditions. nih.govresearchgate.net
For more complex dienes, various catalytic systems have been developed to achieve high regioselectivity. Methyltrioxorhenium (MTO) complexed with pyridine (B92270) is a highly effective catalyst for the regioselective monoepoxidation of conjugated dienes. nih.gov The site of epoxidation is influenced by factors such as olefin substitution and geometry. nih.gov Similarly, manganese porphyrin catalysts have demonstrated shape-selective epoxidation of dienes, favoring the less sterically hindered double bond. illinois.edursc.orgillinois.edu
In the context of allylic alcohols, the Sharpless asymmetric epoxidation is a powerful tool for creating optically active epoxy alcohols. libretexts.orgwikipedia.org This method utilizes a titanium catalyst, a chiral ligand like diethyl tartrate (DET), and an oxidant such as tert-butyl hydroperoxide. libretexts.org While the direct precursor to trans-4,5-Epoxy-2E-decenal is not an allylic alcohol, this methodology highlights the sophisticated techniques available for controlling stereochemistry during epoxidation. Other metal-catalyzed systems, including those based on vanadium and niobium, also offer high stereoselectivity in the epoxidation of allylic alcohols. libretexts.orgwikipedia.orgoup.com
Targeted Deuterium (B1214612) Incorporation Methods at the 4,5-Positions
A key feature of the target molecule is the presence of two deuterium atoms at the 4 and 5 positions of the epoxide ring. This requires specific methods for introducing the isotope at these precise locations. nih.govresearchgate.net
The synthesis of the deuterated analog, [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal, is achieved by first preparing [2,3-²H₂]-(E)-2-octenal. nih.govresearchgate.net This is accomplished through the reduction of 2-octyn-1-ol (B148842) with a deuterium source. nih.govresearchgate.net
Catalytic Deuteration Approaches
Catalytic methods offer a powerful means of introducing deuterium. Catalytic transfer deuteration has emerged as a significant technique for the selective incorporation of deuterium into molecules without the need for high-pressure deuterium gas. marquette.edu Various catalysts, including those based on copper and palladium, can facilitate the deuteration of alkynes and alkenes. marquette.edumdpi.comacs.org For instance, copper-catalyzed transfer deuteration has been successfully applied to a range of terminal and internal aryl alkynes. marquette.eduacs.org Similarly, Pd/C can be used with a deuterium source like deuterated hypophosphite for the transfer deuteration of alkynes and alkenes. marquette.edu
Electrochemical methods also provide a route for deuteration. An electrochemical cobalt-catalyzed transfer deuteration has been reported for the semi-deuteration of alkynes to produce Z-deuterated alkenes using D₂O and acetic acid-d as deuterium sources. researchgate.net
Deuterium-Specific Reagents in Synthetic Pathways (e.g., Lithium Aluminum Deuteride)
A cornerstone reagent for introducing deuterium is lithium aluminum deuteride (B1239839) (LiAlD₄) . This powerful reducing agent serves as a source of deuteride ions (D⁻) and is widely used to replace hydrogen atoms with deuterium. acs.orgtransformationtutoring.comvaia.com
In the synthesis of the deuterated precursor for trans-4,5-Epoxy-2E-decenal-4,5-d2, 2-octyn-1-ol is reduced using lithium aluminum deuteride. nih.govresearchgate.net This reaction introduces deuterium atoms across the triple bond, leading to the formation of [2,3-²H₂]-(E)-2-octen-1-ol. nih.govresearchgate.net Subsequent oxidation of this deuterated alcohol yields the required [2,3-²H₂]-(E)-2-octenal. nih.govresearchgate.net LiAlD₄ is known for its high efficiency in deuterium incorporation, often achieving greater than 98% isotopic purity in the resulting products.
Purification and Homogeneity Assessment of Synthesized this compound Batches
After synthesis, rigorous purification and analysis are essential to ensure the chemical and isotopic purity of the final product. rti.org
A combination of chromatographic and spectroscopic techniques is typically employed. High-performance liquid chromatography (HPLC) is a primary tool for both purification and analysis. rti.org Preparative HPLC can be used to isolate the desired compound from reaction mixtures, while analytical HPLC with detectors like photodiode arrays can assess chemical purity. rti.org
Mass spectrometry (MS) is crucial for confirming the molecular weight and, importantly, for determining the level of isotopic enrichment. rti.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition and the number of deuterium atoms incorporated. acs.org Analysis of the isotopic distribution in the mass spectrum allows for the calculation of isotopic purity. acs.org
Nuclear magnetic resonance (NMR) spectroscopy is another indispensable analytical technique. rti.org ¹H NMR can be used to determine the structure of the molecule and to see the absence of signals at the positions where deuterium has been incorporated. ³H NMR can be used to precisely determine the sites of tritium (B154650) incorporation, and by extension, similar principles apply to deuterium. rti.org
The combination of these techniques ensures that the synthesized batches of this compound meet the required standards of purity and isotopic labeling for their intended research applications. rti.orgacs.orgnih.gov
Scale-Up Considerations for Research-Grade Production of Labeled Analogues
Transitioning the synthesis of isotopically labeled compounds from a small, laboratory scale to a larger, research-grade production level introduces several challenges. sigmaaldrich.com
Process development and optimization are key. The synthetic route may need to be adjusted to use more cost-effective and readily available starting materials. Reaction conditions, such as temperature, pressure, and reaction time, must be carefully controlled and optimized for larger volumes to ensure consistent yield and purity. sigmaaldrich.com The use of flow chemistry can offer advantages in this regard by providing precise control over reaction parameters and enhancing safety. x-chemrx.com
Availability of isotopically enriched starting materials in larger quantities can be a limiting factor and a significant cost driver. merckmillipore.com Therefore, synthetic strategies that introduce the isotope late in the sequence are often preferred. arkat-usa.org
Purification methods must also be scalable. While preparative HPLC is effective at the lab scale, it may become less practical for larger quantities. Alternative purification techniques, such as column chromatography on a larger scale, may need to be developed and validated.
Quality control and documentation become even more critical during scale-up. sigmaaldrich.com Robust analytical methods must be in place to ensure that each batch meets the required specifications for chemical and isotopic purity. creative-proteomics.com Comprehensive documentation of the entire process is necessary, especially if the material is intended for use in regulated studies. sigmaaldrich.com Organizations specializing in the production of isotopically labeled compounds often have dedicated facilities and expertise to address these scale-up challenges. rti.orgsigmaaldrich.com
Advanced Analytical and Spectroscopic Characterization of Trans 4,5 Epoxy 2e Decenal 4,5 D2 for Research Validation
High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the molecular formula of trans-4,5-Epoxy-2E-decenal-4,5-d2. nih.gov By providing highly accurate mass measurements, HRMS distinguishes the deuterated compound from its non-deuterated counterpart and other potential impurities with similar nominal masses. The expected molecular weight of the deuterated compound is approximately 172.2610 g/mol , while its non-deuterated analog is about 168.23 g/mol . nist.govnist.gov
HRMS analysis, often coupled with techniques like Fast Atom Bombardment (FAB), allows for the precise determination of the elemental composition. nih.gov For instance, the calculated m/z for the (M-H)⁺ ion of a similar, non-deuterated epoxy compound was found to be 215.1283, with the experimental value at 215.1292, demonstrating the accuracy of the technique. nih.gov This level of precision is crucial for verifying the successful incorporation of deuterium (B1214612) atoms and ensuring the isotopic purity of the synthesized standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Deuterium Location
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity of atoms and their spatial arrangement. nih.govtum.deimreblank.ch
¹H-NMR, ¹³C-NMR, and 2D-NMR Techniques
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is employed to assign the signals of all protons and carbons in the molecule. researchgate.net For the non-deuterated analog, characteristic signals in the ¹H-NMR spectrum include the aldehydic proton, vinylic protons, and protons of the epoxy ring and the alkyl chain. nih.gov In the ¹³C-NMR spectrum, the carbonyl carbon, olefinic carbons, and carbons of the epoxide ring exhibit distinct chemical shifts. nih.gov In the deuterated compound, the absence of signals for the protons at the 4 and 5 positions in the ¹H-NMR spectrum directly confirms the location of deuterium incorporation.
Deuterium-Induced Isotope Shift Analysis
The substitution of hydrogen with deuterium can cause small but measurable changes in the chemical shifts of nearby nuclei, an effect known as the deuterium-induced isotope shift. organicchemistrydata.org In the ¹³C-NMR spectrum of this compound, the carbons directly bonded to deuterium (C4 and C5) will exhibit a characteristic upfield shift compared to the non-deuterated compound. Additionally, smaller isotope shifts may be observed for adjacent carbons. This analysis provides further confirmation of the specific sites of deuteration.
Chromatographic Purity Assessment and Quantification in Research Samples (e.g., GC-MS, LC-MS)
Chromatographic methods coupled with mass spectrometry are the gold standard for assessing the purity of this compound and for its quantification in complex biological or food matrices. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of this volatile compound. nih.gov Due to its high volatility, it can be readily separated from other components in a sample. For targeted analysis and enhanced sensitivity, derivatization with reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) can be employed to stabilize the aldehyde group. Isotope dilution assays using the deuterated standard allow for precise quantification, with detection limits reported to be as low as 1 pg of the analyte introduced into the GC-MS system. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is another powerful technique for the analysis of this compound and its analogs. nih.govacs.org LC-MS/MS provides specific mass transitions that can be used for highly selective and sensitive quantification in complex mixtures. nih.gov
Table 1: GC-MS Parameters for Analysis
| Parameter | Value | Reference |
| Instrument | JMS-T100GCV coupled to Agilent 7890A GC | nih.gov |
| Column | HP-5 (30.0 m x 0.32 mm, 0.25 µm) | nih.gov |
| Ionization | Electron Ionization (EI) | nih.gov |
| Retention Time | 7.6 min | nih.gov |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Deuteration Effects
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in this compound and the effects of deuteration on the molecular vibrations. mdpi.comtandfonline.com
FT-IR spectroscopy can identify the characteristic absorption bands for the key functional groups: the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the C-O-C stretches of the epoxide ring. rsc.org The deuteration at the C4 and C5 positions is expected to cause a shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated molecule. These shifts, although sometimes subtle, can be detected and used to confirm the presence of deuterium. Infrared ion spectroscopy (IRIS) is an advanced technique that can provide vibrational spectra for mass-selected ions, offering a powerful way to differentiate isomers and confirm structural details. acs.org
Biochemical and Mechanistic Investigations of Trans 4,5 Epoxy 2e Decenal 4,5 D2 Reactivity with Biological Nucleophiles
Adduct Formation with Peptides and Proteins in Vitro and in Cellular Systems
Table 1: Protein Residues Targeted by trans-4,5-Epoxy-2-alkenals
| Targeted Amino Acid | Reactive Group | Type of Reaction | Reference |
|---|---|---|---|
| Lysine (B10760008) | ε-amino group | Nucleophilic addition, Schiff base formation | targetmol.comsmolecule.com |
| Histidine | Imidazole (B134444) ring | Nucleophilic addition | acs.org |
Modern proteomics techniques, particularly those based on mass spectrometry, are powerful tools for identifying the protein targets of reactive lipids like trans-4,5-epoxy-2E-decenal. In a typical proteomics workflow, proteins from cells or tissues exposed to the aldehyde are isolated and enzymatically digested into smaller peptides. These peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
The mass spectrometer detects the precise mass of each peptide. A peptide that has formed an adduct with trans-4,5-epoxy-2E-decenal will exhibit a characteristic mass shift corresponding to the molecular weight of the aldehyde (168.23 g/mol for the non-deuterated form). By comparing the masses of peptides from treated and untreated samples, researchers can identify which peptides have been modified. Subsequent fragmentation of the adducted peptide within the mass spectrometer (MS/MS) allows for the determination of the exact amino acid sequence and the precise site of modification.
The site specificity of protein adduction by trans-4,5-epoxy-2E-decenal is not random. It is governed by several factors, including the nucleophilicity of the amino acid side chains and their accessibility. nih.gov Cysteine, lysine, and histidine are the most common targets due to the high nucleophilicity of their thiol, primary amine, and imidazole groups, respectively. nih.gov
The solvent accessibility of these residues is also crucial; a nucleophilic amino acid buried within the core of a protein is less likely to be targeted than one exposed on the protein's surface. nih.gov The local microenvironment, such as the presence of nearby residues that can stabilize the reaction, also plays a role. nih.gov Determining the stoichiometry—the ratio of aldehyde molecules bound per protein molecule—can be achieved through quantitative proteomics methods, often involving stable isotope labeling techniques.
Interaction with DNA and RNA Bases: Assessment of Adduct Formation in Research Models
Beyond proteins, trans-4,5-epoxy-2E-decenal is known to react with nucleic acid bases, a process with significant genotoxic implications. Its ability to form covalent adducts with DNA can lead to mutagenic lesions that, if not repaired, can contribute to the initiation of carcinogenesis. medchemexpress.comacs.org
A key aspect of the genotoxicity of trans-4,5-epoxy-2E-decenal is its ability to form specific exocyclic adducts known as etheno adducts. medchemexpress.comacs.org Research has demonstrated that this aldehyde reacts directly with 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) to form the mutagenic lesions 1,N(6)-etheno-2'-deoxyadenosine and 1,N(2)-etheno-2'-deoxyguanosine, respectively. medchemexpress.comacs.org
A significant finding is that trans-4,5-epoxy-2E-decenal, as a primary product of lipid peroxidation, can form these unsubstituted etheno adducts directly. acs.org This contrasts with other lipid aldehydes, such as 4-hydroxy-2-nonenal, which require an additional oxidation step to initiate the formation of these specific lesions. acs.org This direct pathway provides an important mechanistic link between primary lipid peroxidation events and the generation of mutagenic DNA damage that has been detected in human tissues. acs.org
Table 2: DNA Etheno-Adducts Formed by trans-4,5-Epoxy-2E-decenal
| DNA Base | Adduct Formed | Significance | Reference |
|---|---|---|---|
| 2'-Deoxyadenosine | 1,N(6)-etheno-2'-deoxyadenosine | Mutagenic DNA lesion | medchemexpress.comacs.org |
Modulation of Enzyme Activity by trans-4,5-Epoxy-2E-decenal-4,5-d2: Inhibitory and Activating Mechanisms
The covalent modification of proteins by trans-4,5-epoxy-2E-decenal can directly modulate the activity of enzymes. This modulation can occur through several mechanisms, leading to either inhibition or, less commonly, activation of enzyme function.
One direct mechanism of modulation is the covalent binding of the aldehyde to amino acid residues within an enzyme's active site or at an allosteric regulatory site. Such adduction can block substrate binding or induce a conformational change that inactivates the enzyme, leading to inhibition. The modification of proteins by lipid peroxidation products can diminish the action of membrane-bound enzymes by altering membrane integrity and fluidity. amegroups.org
Interestingly, specific signaling roles have been investigated for various lipid aldehydes. While the related aldehyde 4-hydroxy-2-nonenal (4-HNE) has been shown to activate the nuclear receptor peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a study found that trans-4,5-epoxy-2(E)-decenal does not activate this receptor. This indicates a degree of specificity in the biological activities of different lipid peroxidation products. Furthermore, research has shown that 4,5-epoxy-2-alkenals can convert amino acids into their corresponding α-keto acids, which could potentially impact the activity of enzymes involved in amino acid metabolism. researchgate.net
Role of Deuterium (B1214612) Labeling in Elucidating Reaction Kinetics and Isotope Effects
The deuterated compound, this compound, is an invaluable tool for both quantitative and mechanistic studies. The two deuterium atoms at the 4 and 5 positions of the epoxy ring provide a stable, heavy isotope label that allows the molecule to be distinguished from its natural, non-labeled counterpart by mass spectrometry.
One of the primary applications is in quantitative analysis using isotope dilution assays. targetmol.comacs.org In this method, a known amount of the deuterated compound (this compound) is added as an internal standard to a biological sample. targetmol.comacs.org The sample is then processed, and the relative amounts of the deuterated standard and the endogenous, non-deuterated compound are measured by mass spectrometry. Because the deuterated standard behaves identically to the target analyte during extraction and analysis, this method allows for highly accurate and precise quantification of the compound in complex biological matrices. targetmol.comacs.org
Beyond quantification, deuterium labeling is a classic technique for elucidating reaction mechanisms through the study of kinetic isotope effects (KIE). If a chemical reaction involves the breaking of a carbon-deuterium (C-D) bond in its rate-determining step, the reaction will proceed more slowly than the same reaction involving a carbon-hydrogen (C-H) bond. This is because the C-D bond is stronger and has a lower vibrational frequency. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether the C-H bond at the labeled position is involved in the slowest step of the reaction pathway, providing crucial insight into the mechanism of adduct formation or metabolic transformation.
Table 3: Applications of Deuterium-Labeled this compound
| Application | Principle | Purpose | Reference |
|---|---|---|---|
| Isotope Dilution Assay | Use as a heavy-labeled internal standard in mass spectrometry. | Accurate and precise quantification of endogenous trans-4,5-epoxy-2E-decenal in biological samples. | targetmol.comacs.org |
Metabolic Pathways and Biotransformation of Trans 4,5 Epoxy 2e Decenal 4,5 D2 in Model Biological Systems
Enzymatic Hydrolysis of the Epoxide Ring: Role of Epoxide Hydrolases
The epoxide ring is a key functional group that undergoes significant metabolic transformation. Epoxide hydrolases (EHs) are critical enzymes in this process, catalyzing the addition of water to the epoxide to form a diol. inchem.org These enzymes are found in various cellular compartments, including the cytosol, endoplasmic reticulum, and mitochondria. inchem.org
The enzymatic hydrolysis of the epoxide ring of trans-4,5-Epoxy-2E-decenal-4,5-d2 is a primary detoxification pathway. This reaction is mediated by epoxide hydrolases, which are present in tissues such as the liver and kidneys. inchem.org The resulting product is a vicinal trans-diol. inchem.org Studies have shown a preference for trans-epoxides by some epoxide hydrolases. nih.gov
Identification of Deuterated Metabolites from Epoxide Hydrolysis
The use of this compound allows for the clear identification of metabolites resulting from the opening of the epoxide ring. The primary deuterated metabolite identified is trans-4,5-dihydroxy-2E-decenal-4,5-d2. The presence of the two deuterium (B1214612) atoms confirms that the diol is a direct product of the hydrolysis of the administered deuterated compound.
Aldehyde Reductase and Dehydrogenase-Mediated Metabolism
The aldehyde functional group of this compound is also a target for metabolic enzymes, specifically aldehyde reductases and aldehyde dehydrogenases. These enzymes play a crucial role in the detoxification of aldehydes, which can be reactive and potentially toxic.
Fate of the Deuterated Aldehyde Moiety
The deuterated aldehyde moiety of the parent compound can undergo two primary transformations:
Reduction: Aldehyde reductases catalyze the reduction of the aldehyde to its corresponding alcohol, forming trans-4,5-Epoxy-2E-decen-1-ol-4,5-d2.
Oxidation: Aldehyde dehydrogenases mediate the oxidation of the aldehyde to a carboxylic acid, yielding trans-4,5-Epoxy-2E-decenoic acid-4,5-d2.
Glutathione (B108866) S-Transferase (GST) Conjugation and Detoxification Pathways
Conjugation with glutathione (GSH) is a major detoxification pathway for electrophilic compounds like trans-4,5-Epoxy-2E-decenal. inchem.org This reaction is catalyzed by glutathione S-transferases (GSTs), a family of enzymes with broad substrate specificity. researchgate.netsbq.org.br
The epoxide ring of this compound is susceptible to nucleophilic attack by the thiol group of glutathione. This results in the formation of a glutathione conjugate, which is more water-soluble and readily excretable. inchem.org This conjugation is a critical step in preventing the reactive epoxide from interacting with cellular macromolecules like proteins and DNA. caymanchem.comcaymanchem.com High doses of epoxides have the potential to deplete cellular GSH levels. inchem.org
Excretion Pathways and Metabolite Profiling in Research Organisms
Following metabolic transformation, the resulting metabolites of this compound are eliminated from the body. The primary route of excretion for the hydroxylated and conjugated metabolites is through the urine. inchem.org
Metabolite profiling in rodent models and cell cultures has been instrumental in elucidating these pathways. For instance, studies in rats have shown that after administration, metabolites are found in the urine. inchem.org In vitro studies using rat liver microsomes have also confirmed the formation of the corresponding diol metabolite. inchem.org Cell culture systems, such as human hepatoma cells, have been used to identify metabolites like the corresponding carboxylic acid and cysteine-conjugated alcohol. ebi.ac.uk
Application of Deuterium Labeling for Tracing Metabolic Fates and Identifying Novel Metabolites
The use of stable isotopes like deuterium is a powerful tool in metabolic research. nih.govnih.gov Specifically, the synthesis of deuterated analogs of trans-4,5-Epoxy-2E-decenal, such as [4,5-2H2]-trans-4,5-epoxy-(E)-2-decenal, has been crucial for developing sensitive and selective quantification methods. nih.govresearchgate.net
This isotopic labeling allows researchers to:
Trace the metabolic fate of the compound with high precision, distinguishing it from endogenous molecules.
Quantify the parent compound and its metabolites accurately using techniques like isotope dilution assays coupled with mass spectrometry. nih.govresearchgate.net
Identify novel or unexpected metabolites by tracking the deuterium label through various metabolic pathways.
The ability to synthesize deuterated standards has significantly advanced the analytical capabilities for studying the biotransformation of this and other related compounds. mbaa.com
Interactive Data Table: Key Enzymes and Metabolites in the Biotransformation of this compound
| Metabolic Pathway | Key Enzyme(s) | Deuterated Metabolite(s) |
| Epoxide Hydrolysis | Epoxide Hydrolases (EHs) | trans-4,5-dihydroxy-2E-decenal-4,5-d2 |
| Aldehyde Reduction | Aldehyde Reductases | trans-4,5-Epoxy-2E-decen-1-ol-4,5-d2 |
| Aldehyde Oxidation | Aldehyde Dehydrogenases | trans-4,5-Epoxy-2E-decenoic acid-4,5-d2 |
| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Glutathione conjugate of this compound |
Cellular and Molecular Responses to Trans 4,5 Epoxy 2e Decenal 4,5 D2 in in Vitro Systems
Induction of Oxidative Stress and Redox Imbalance Mechanisms
Trans-4,5-epoxy-2(E)-decenal is a recognized product of lipid peroxidation, a key process in oxidative stress. glpbio.comnih.gov It is considered a "second messenger of oxidative stress," signifying its role in propagating cellular damage initiated by reactive oxygen species (ROS). nih.govaimspress.com The compound's high reactivity toward biological macromolecules is a primary mechanism behind its induction of redox imbalance. caymanchem.com
Activation of Stress Response Pathways (e.g., Nrf2 pathway, MAPK signaling)
While direct studies detailing the activation of specific stress response pathways by trans-4,5-Epoxy-2E-decenal are limited, the effects of related α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), provide significant insights. These reactive aldehydes are known to be signaling molecules that can modulate various cellular pathways. acs.org
At subtoxic concentrations, HNE has been observed to activate the JNK-c-Jun/AP-1 pathway and modulate MAP kinases (MAPK). acs.org Such aldehydes can also induce the expression of antioxidant and detoxification enzymes. acs.org This response is often mediated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a primary regulator of cellular defense against oxidative stress. Given the structural and functional similarities among lipid-derived reactive aldehydes, it is plausible that trans-4,5-Epoxy-2E-decenal also engages these protective signaling cascades as a cellular response to chemical stress.
Effects on Cellular Viability and Apoptosis in Defined Cell Lines
The covalent modification of essential biomolecules by trans-4,5-epoxy-2(E)-decenal directly impacts cell survival. The compound's reactivity with nucleophiles on proteins, such as the amino groups of lysine (B10760008), leads to the formation of adducts that can impair protein function, ultimately resulting in a loss of cell function and viability. caymanchem.comglpbio.comscbt.comkklmed.com This cytotoxic effect underscores its role as a tool for studying peroxidative damage in experimental models. caymanchem.comkklmed.com The formation of mutagenic DNA lesions is another mechanism through which this aldehyde can compromise cellular integrity and potentially trigger apoptotic pathways. acs.org
| Cellular Target | Mechanism of Action | Reported Consequence | Reference |
|---|---|---|---|
| Proteins (e.g., Lysine Residues) | Nucleophilic attack by the aldehyde leading to adduct formation. | Disruption of normal protein function, loss of cellular function. | caymanchem.comscbt.com |
| Overall Cell State | Accumulation of damaged proteins and potential DNA damage. | Loss of cell viability. | caymanchem.comglpbio.com |
Gene Expression and Proteomic Changes Induced by trans-4,5-Epoxy-2E-decenal Exposure
Exposure of in vitro systems to trans-4,5-epoxy-2(E)-decenal induces significant changes at the proteomic and genetic levels, primarily through the formation of covalent adducts.
Proteomic Changes: The most documented proteomic alteration is the non-enzymatic modification of proteins. The aldehyde group of trans-4,5-epoxy-2(E)-decenal reacts with nucleophilic side chains of amino acids, particularly the ε-amino group of lysine. caymanchem.comglpbio.com This process forms stable adducts, altering the protein's structure and function. Such modifications can lead to protein aggregation, inactivation of enzymes, and disruption of cellular signaling, marking a significant proteomic footprint of exposure.
Gene Expression Changes: This reactive aldehyde is known to be genotoxic, reacting with DNA bases to form mutagenic lesions. Specifically, it reacts with 2′-deoxyadenosine and 2′-deoxyguanosine to produce etheno adducts, namely 1,N⁶-etheno-2′-deoxyadenosine and 1,N²-etheno-2′-deoxyguanosine. acs.orgmedchemexpress.com The formation of these DNA adducts constitutes DNA damage, which would be expected to trigger the upregulation of genes involved in DNA repair pathways. These lesions are highly mutagenic and are implicated in the carcinogenic effects associated with oxidative stress. nih.govacs.org
| Macromolecule | Specific Target | Adduct/Lesion Formed | Reference |
|---|---|---|---|
| Protein | Lysine Amino Groups | Protein-aldehyde adducts | caymanchem.comglpbio.com |
| DNA | 2′-deoxyadenosine | 1,N⁶-etheno-2′-deoxyadenosine | acs.orgmedchemexpress.com |
| DNA | 2′-deoxyguanosine | 1,N²-etheno-2′-deoxyguanosine | acs.orgmedchemexpress.com |
Role of Deuterium (B1214612) Labeling in Investigating the Specificity of Cellular Responses
The deuterated compound, trans-4,5-Epoxy-2E-decenal-4,5-d2, plays a crucial and highly specific role in the study of its non-deuterated analog. Its primary function is not to elicit a different cellular response but to serve as an ideal internal standard for quantification. nih.govresearchgate.net
In analytical chemistry, particularly in studies involving mass spectrometry, isotope dilution assays are a gold-standard method for achieving highly accurate and precise measurements. nih.gov Researchers synthesize the deuterated version of the compound, where two hydrogen atoms at the 4 and 5 positions of the epoxy ring are replaced with deuterium. researchgate.net Because deuterium-labeled compounds are nearly identical to their non-deuterated counterparts in chemical and physical properties, they behave similarly during sample extraction and analysis. researchgate.net
However, the mass difference allows a mass spectrometer to distinguish between the endogenous (natural) trans-4,5-Epoxy-2E-decenal and the added deuterated standard. nih.gov By adding a known amount of this compound to a biological sample, scientists can calculate the exact amount of the endogenous compound present. This method offers excellent sensitivity and selectivity. nih.gov
This accurate quantification is vital for investigating the specificity of cellular responses. It allows researchers to establish a definitive correlation between the concentration of trans-4,5-Epoxy-2E-decenal generated endogenously during processes like lipid peroxidation and the magnitude of observed cellular effects, such as protein adduct formation or loss of viability. In essence, the deuterium labeling provides the precision needed to confirm that trans-4,5-Epoxy-2E-decenal is the specific agent responsible for a particular biological response.
Advanced Methodologies for the Detection and Quantification of Trans 4,5 Epoxy 2e Decenal 4,5 D2 and Its Metabolites in Complex Biological Matrices
Development of LC-MS/MS and GC-MS/MS Methods Utilizing Isotopic Standards
The gold standard for the sensitive and selective quantification of trans-4,5-Epoxy-2E-decenal involves the use of mass spectrometry coupled with chromatographic separation, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). ahajournals.orglipidmaps.org These techniques are powerful tools for bioanalysis due to their high selectivity, sensitivity, and specificity for detecting low levels of target analytes in complex samples. resolian.com
A key element in achieving accurate quantification with these methods is the use of stable isotope-labeled internal standards. ahajournals.orglipidmaps.org The use of a deuterated analog, such as trans-4,5-Epoxy-2E-decenal-4,5-d2, is crucial for isotope dilution assays. nih.govresearchgate.net This approach, where a known amount of the labeled standard is added to the sample at the beginning of the preparation process, allows for the correction of analyte loss during sample extraction, purification, and analysis, as both the analyte and the standard are affected similarly by these processes. uliege.beresearchgate.net
For GC-MS analysis, various ionization techniques have been explored to enhance sensitivity and selectivity. Negative chemical ionization (NCI) with ammonia (B1221849) as the reagent gas has shown excellent results for the detection of trans-4,5-Epoxy-2E-decenal, achieving detection limits in the picogram range. nih.govresearchgate.net While electron ionization (EI) can provide structural information through fragmentation, it often results in lower sensitivity compared to chemical ionization (CI) methods. lipidmaps.orgnih.gov
LC-MS/MS methods, often utilizing electrospray ionization (ESI), are also extensively employed. ddtjournal.com The choice between LC-MS/MS and GC-MS/MS often depends on the volatility and thermal stability of the analyte and its derivatives, as well as the complexity of the biological matrix. nih.govmdpi.com
Derivatization Strategies for Enhanced Sensitivity and Selectivity
Due to the inherent volatility, polarity, and instability of aldehydes and epoxides, derivatization is a common and often necessary step to improve their chromatographic behavior and mass spectrometric detection. mdpi.com Derivatization can increase the molecular weight of small, polar aldehydes, which improves their retention in LC and their ionization efficiency in MS. researchgate.net
Several derivatization reagents are employed for the analysis of carbonyl compounds:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA): This is a reference method for derivatizing carbonyls for GC-MS analysis. nih.gov The resulting oxime derivatives are stable and can be readily identified. mdpi.comnih.gov
2,4-Dinitrophenylhydrazine (DNPH): DNPH is widely used for both LC-MS and GC-MS analysis of aldehydes and ketones. ddtjournal.commdpi.comresearchgate.net The resulting hydrazones can be detected in both positive and negative ion modes, although the fragmentation patterns can be complex. ddtjournal.comresearchgate.net
D-cysteine: This reagent reacts with aldehydes to form thiazolidine-4-carboxylic acid derivatives, which can be directly analyzed by LC-MS/MS. researchgate.net This method offers a simple and effective way to derivatize aldehydes under mild conditions. researchgate.net
Cyclohexanedione (CHD) and 5,5'-dimethyl-1,3-cyclohexanedione: These reagents are selective for aldehydes and form tricyclic compounds that yield common product ions in MS/MS analysis, making them suitable for multiple reaction monitoring (MRM) experiments. ddtjournal.comnih.gov
The choice of derivatization reagent depends on the specific analyte, the analytical platform (GC-MS or LC-MS), and the desired sensitivity and selectivity.
Internal Standard Applications Using this compound for Isotope Dilution Assay
The synthesis of [4,5-2H2]-trans-4,5-epoxy-(E)-2-decenal (a deuterated analog of trans-4,5-Epoxy-2E-decenal) has been instrumental in developing highly accurate and precise quantification methods based on isotope dilution assays (IDA). nih.govresearchgate.net In this technique, a known quantity of this compound is added to the biological sample as an internal standard. nih.govresearchgate.net Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same losses during sample preparation and ionization suppression or enhancement effects during mass spectrometric analysis. researchgate.net
By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, a highly accurate quantification can be achieved. nih.govresearchgate.net This method has been successfully applied to the quantification of trans-4,5-Epoxy-2E-decenal in various matrices, with GC-MS utilizing negative chemical ionization showing particularly high sensitivity. nih.govresearchgate.net The use of stable isotope-labeled standards is considered the most reliable approach for quantitative analysis in complex biological samples. ahajournals.orglipidmaps.org
Sample Preparation Techniques for Lipid Electrophiles from Biological Samples
The extraction and purification of lipid electrophiles from complex biological matrices like plasma, tissues, or cells is a critical step that significantly influences the accuracy and reproducibility of the analysis. rsc.orgnih.gov The goal is to efficiently isolate the target analytes while minimizing matrix interferences. nih.gov
Commonly used techniques for lipid extraction include:
Liquid-Liquid Extraction (LLE): The Folch and Bligh & Dyer methods, which use mixtures of chloroform (B151607) and methanol, are classic LLE techniques for lipid extraction. uu.nl These methods separate lipids into an organic phase, leaving proteins and other polar molecules in the aqueous phase. uu.nl
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by using a solid sorbent to retain the analytes of interest while unwanted matrix components are washed away. nih.gov Different sorbent chemistries can be used to target specific classes of lipids.
Protein Precipitation (PPT): For liquid samples like plasma, precipitating proteins with organic solvents such as methanol, isopropanol, or acetonitrile (B52724) is a common initial step to remove the bulk of the protein content before further extraction. nih.gov
The choice of sample preparation technique depends on the biological matrix, the concentration of the analyte, and the subsequent analytical method. For reactive species like aldehydes and epoxides, it is crucial to perform the extraction under conditions that minimize their degradation or reaction with other sample components.
Method Validation Parameters for Academic Research Applications
For academic research, validating the analytical method is essential to ensure the reliability and accuracy of the results. resolian.comstanford.edu The key validation parameters for LC-MS/MS and GC-MS/MS methods typically include:
| Validation Parameter | Description | Acceptance Criteria (Typical for Academic Research) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Determined by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve. An r² value > 0.99 is generally considered acceptable. ijper.org |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from the background noise. | Often calculated as 3 times the signal-to-noise ratio (S/N) or based on the standard deviation of the blank. researchgate.netresearchgate.net |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. | Typically defined as 10 times the S/N ratio or the concentration at which the precision (%CV) and accuracy (%bias) are within ±20%. researchgate.netstanford.edu |
| Accuracy | The closeness of the measured value to the true value. | Assessed by analyzing quality control (QC) samples at different concentrations and expressed as the percentage of the nominal value. A common acceptance range is within ±15% (±20% at the LOQ). resolian.comstanford.edu |
| Precision | The degree of agreement among multiple measurements of the same sample. | Evaluated as the coefficient of variation (%CV) for replicate measurements of QC samples. Typically, a %CV of ≤15% (≤20% at the LOQ) is required. resolian.comstanford.edu |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Assessed by analyzing blank matrix samples to check for interfering peaks at the retention time of the analyte. resolian.com |
| Recovery | The efficiency of the extraction process. | Determined by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample. resolian.com |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | Evaluated by comparing the analyte signal in a post-extraction spiked sample to the signal in a pure solvent standard. resolian.com |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Assessed through freeze-thaw cycles, short-term bench-top stability, and long-term storage stability experiments. stanford.edu |
These parameters ensure that the analytical method is "fit for purpose" and generates reliable data for research applications. stanford.edu
Challenges in the Analysis of Reactive Aldehydes and Epoxides in Biological Systems
The analysis of reactive electrophiles like trans-4,5-Epoxy-2E-decenal is fraught with challenges due to their inherent chemical properties:
High Reactivity: Aldehydes and epoxides are strong electrophiles that can readily react with nucleophilic sites on proteins, DNA, and other biomolecules. mdpi.comcaymanchem.com This can lead to the formation of adducts, reducing the concentration of the free analyte and making accurate quantification difficult. aston.ac.uk
Instability: These compounds can be unstable and prone to degradation during sample collection, storage, and analysis. mdpi.com Oxidation, polymerization, and other side reactions can alter the analyte concentration.
Volatility: Low molecular weight aldehydes can be volatile, leading to losses during sample preparation, especially if evaporation steps are involved. mdpi.com
Low Endogenous Concentrations: These compounds are often present at very low levels in biological systems, requiring highly sensitive analytical methods for their detection. ahajournals.org
Matrix Effects: Complex biological matrices can contain a multitude of other molecules that can interfere with the analysis, either by co-eluting with the analyte or by suppressing or enhancing its ionization in the mass spectrometer. resolian.com
Overcoming these challenges requires careful optimization of every step of the analytical workflow, from sample handling and preparation to the final detection and quantification. The use of derivatization and stable isotope-labeled internal standards are key strategies to mitigate these issues and achieve reliable results. nih.govresearchgate.netmdpi.com
Applications of Trans 4,5 Epoxy 2e Decenal 4,5 D2 As a Research Probe and Model Compound
Use as a Mechanistic Probe for Lipid Peroxidation Pathways
trans-4,5-Epoxy-2E-decenal is a recognized product of lipid peroxidation, a process where oxidants like free radicals attack lipids containing carbon-carbon double bonds, such as polyunsaturated fatty acids. glpbio.comcaymanchem.comhmdb.ca This process is implicated in various pathological conditions. The deuterated analog, trans-4,5-Epoxy-2E-decenal-4,5-d2, is instrumental in elucidating the intricate mechanisms of lipid peroxidation. glpbio.comcaymanchem.comtargetmol.com
By introducing this isotopically labeled compound into experimental models, researchers can trace its metabolic fate and identify its reaction products with cellular components. This aids in understanding how lipid peroxidation contributes to cellular damage and the progression of diseases. For instance, studies have shown that trans-4,5-epoxy-2(E)-decenal reacts with nucleophiles, such as the lysine (B10760008) amino groups on proteins, which can lead to a loss of cell function and viability. glpbio.comcaymanchem.comtargetmol.com Furthermore, it has been demonstrated that trans-4,5-epoxy-2(E)-decenal can react with 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) to form mutagenic DNA adducts, providing a direct link between a primary product of lipid peroxidation and DNA damage. acs.org The use of the deuterated version allows for more precise tracking of these adduct formations.
The compound is also a valuable tool for studying the formation of various aldehydes during lipid peroxidation. nih.gov Research has identified trans-4,5-epoxy-2-decenal as one of several aldehydes produced from the peroxidation of fatty acids like arachidonic acid and linoleic acid. nih.gov
Application as an Internal Standard for Quantifying Endogenous trans-4,5-Epoxy-2E-decenal
One of the primary and most critical applications of this compound is its use as an internal standard in isotope dilution assays for the accurate quantification of its non-deuterated (endogenous) counterpart. researchgate.netnih.gov Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision.
In this method, a known amount of the deuterated standard is added to a biological sample. The endogenous and the deuterated compounds are then extracted and analyzed, typically by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov Because the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, minimizing errors from extraction inefficiency or instrument variability. researchgate.netnih.gov However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer.
This technique allows for the sensitive and selective quantification of endogenous trans-4,5-Epoxy-2E-decenal, with detection limits reported to be as low as 1 picogram. researchgate.netnih.gov Such precise measurement is crucial for understanding the role of this aldehyde in various physiological and pathological processes. For instance, it has been used to quantify key odorants formed during the autoxidation of arachidonic acid. nih.gov
Table 1: Synthesis and Application of Deuterated trans-4,5-Epoxy-2E-decenal as an Internal Standard
| Aspect | Description | References |
|---|---|---|
| Synthesis of Deuterated Analog | Prepared from [2,3-2H2]-(E)-2-octenal, which is synthesized by reducing 2-octyn-1-ol (B148842) with lithium aluminum deuteride (B1239839) and subsequent oxidation. | researchgate.netnih.gov |
| Application | Used as an internal standard for the quantification of trans-4,5-epoxy-(E)-2-decenal by isotope dilution assay. | researchgate.netnih.gov |
| Analytical Technique | Negative chemical ionization with ammonia (B1221849) as a reagent gas in mass spectrometry provides high sensitivity and selectivity. | researchgate.netnih.gov |
| Detection Limit | Approximately 1 pg of the analyte introduced into the gas chromatography-MS system. | researchgate.netnih.gov |
Development of Enzyme Assays and Activity Probes Utilizing the Deuterated Compound
The study of enzymes involved in the metabolism of lipids and their byproducts is crucial for understanding cellular regulation. Deuterated compounds like this compound can be used to develop and refine enzyme assays. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is substituted with one of its heavier isotopes, can provide detailed information about enzyme mechanisms. nih.govacs.org
While direct studies utilizing this compound as an enzyme activity probe are not extensively detailed in the provided search results, the principles of using deuterated lipid substrates are well-established. For example, studies with deuterated arachidonic acid have been used to investigate the physiological KIE during enzymatic oxygenation by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in macrophages. nih.govacs.org These studies demonstrate that deuteration can influence the metabolic pathways, for instance, by promoting the formation of certain lipid mediators. acs.org
This approach could be extended to enzymes that metabolize trans-4,5-Epoxy-2E-decenal. By comparing the enzymatic conversion of the deuterated versus the non-deuterated compound, researchers could gain insights into the rate-limiting steps of the enzymatic reaction and the structure of the enzyme's active site.
Modeling of Reactive Metabolite Formation and Detoxification Processes
trans-4,5-Epoxy-2E-decenal is a reactive metabolite formed during lipid peroxidation. glpbio.comcaymanchem.com Understanding its formation and subsequent detoxification is essential, as its accumulation can lead to cellular damage. The deuterated form, this compound, is an invaluable tool for modeling these processes.
By introducing the deuterated compound into cellular or in vitro systems, scientists can trace its metabolic pathway and identify the enzymes and molecules involved in its detoxification. For example, it is known that reactive aldehydes can be detoxified by enzymes such as glutathione (B108866) S-transferases. nih.gov Using the deuterated analog would allow for the precise tracking of the formation of glutathione adducts and other detoxification products via techniques like liquid chromatography-mass spectrometry. nih.gov
This modeling helps to understand the capacity of cells to handle oxidative stress and how this capacity might be altered in disease states. It also provides a framework for investigating the potential protective effects of antioxidants or other therapeutic agents.
Contributions to the Understanding of Disease Pathogenesis through Mechanistic Studies (excluding clinical human trial data)
Mechanistic studies using trans-4,5-Epoxy-2E-decenal and its deuterated analog have contributed to our understanding of the pathogenesis of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases. acs.org
trans-4,5-Epoxy-2E-decenal has been shown to induce apoptosis (programmed cell death) in endothelial cells, a key event in the development of atherosclerosis. nih.gov Studies have demonstrated that this compound can cause the release of cytochrome c from mitochondria, a critical step in the apoptotic pathway. nih.gov Furthermore, it can deplete intracellular glutathione, a major antioxidant, making cells more susceptible to oxidative damage. nih.gov The use of the deuterated form in such studies would allow for a more precise correlation between the compound's presence and the observed cellular effects.
The formation of DNA adducts by trans-4,5-epoxy-2(E)-decenal is another critical aspect of its role in disease pathogenesis. acs.org These adducts are mutagenic and can contribute to the initiation of cancer. acs.org The ability to trace the deuterated compound to the formation of these specific DNA lesions provides strong evidence for the role of lipid peroxidation in carcinogenesis.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| trans-4,5-Epoxy-2E-decenal |
| This compound |
| [2,3-2H2]-(E)-2-octenal |
| 2-octyn-1-ol |
| lithium aluminum deuteride |
| 2'-deoxyadenosine |
| 2'-deoxyguanosine |
| arachidonic acid |
| linoleic acid |
| glutathione |
Future Perspectives and Emerging Research Trajectories for Trans 4,5 Epoxy 2e Decenal 4,5 D2 Studies
Development of Novel Synthetic Routes for Stereoisomeric Labeled Analogues
Future research will likely focus on creating a wider variety of stereoisomerically labeled analogs of trans-4,5-Epoxy-2E-decenal-4,5-d2. Current synthesis of the deuterated form involves a multi-step process. nih.govresearchgate.net This includes the reduction of 2-octyn-1-ol (B148842) with lithium aluminum deuteride (B1239839) to introduce the deuterium (B1214612) labels, followed by oxidation and a Wittig-type chain elongation. smolecule.comnih.govresearchgate.net
The development of new synthetic strategies will be crucial for producing all possible stereoisomers in a labeled form. This will allow for more precise studies into the specific biological activities of each isomer. For example, humans are more sensitive to the smell of the (-)-(S,S) enantiomer of the non-deuterated compound. wikipedia.org Having access to all labeled stereoisomers will enable researchers to investigate if this specificity extends to other biological interactions.
Exploration of Uncharted Metabolic Pathways and Unidentified Adducts
While it's known that trans-4,5-Epoxy-2E-decenal reacts with nucleophiles like lysine (B10760008) residues in proteins and with deoxyadenosine (B7792050) and deoxyguanosine in DNA to form mutagenic etheno adducts, the full scope of its metabolic fate and the complete profile of its adducts remain to be discovered. nih.govacs.org Future studies will aim to identify novel metabolic pathways and previously uncharacterized adducts with other cellular macromolecules.
The use of deuterated standards like this compound is instrumental in these investigations, aiding in the sensitive and selective quantification of the compound and its metabolites. nih.gov By tracing the metabolic journey of the labeled compound, researchers can uncover new detoxification pathways or identify novel reactive metabolites.
Integration with Systems Biology and Multi-Omics Approaches
The integration of data from genomics, transcriptomics, proteomics, and metabolomics, known as a multi-omics approach, offers a powerful lens through which to view the complex cellular responses to electrophiles like trans-4,5-Epoxy-2E-decenal. nih.govfrontlinegenomics.com Systems biology, which uses computational and mathematical modeling to understand complex biological systems, can then be used to analyze this wealth of data. mdpi.comnih.gov
Future research will likely see the application of these integrated approaches to study the effects of trans-4,5-Epoxy-2E-decenal on cellular processes like ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. mdpi.comnih.gov By combining multi-omics data with computational modeling, scientists can build more comprehensive models of how this aldehyde and other lipid peroxidation products contribute to health and disease. acs.orgresearchgate.net
Advanced Computational Chemistry Approaches to Predict Reactivity and Interactions
Computational chemistry provides a powerful toolkit for predicting the reactivity and interactions of molecules like trans-4,5-Epoxy-2E-decenal without the need for extensive experimentation. wikipedia.orgmtu.edu Methods like Density Functional Theory (DFT) can be used to calculate molecular structures and energies, helping to predict reaction pathways and activation energies. wikipedia.orgfrontiersin.org
Future research will leverage these advanced computational methods to:
Predict the reactivity of the different stereoisomers of trans-4,5-Epoxy-2E-decenal with various biological nucleophiles.
Model the interactions of the aldehyde with protein binding sites and DNA.
Develop quantitative structure-activity relationships (QSAR) to predict the biological activity of related compounds. rsc.org
These computational predictions can then guide and refine experimental studies, leading to a more efficient and targeted research process. nsps.org.ng
Potential for Derivatization into Photoaffinity Probes or Click Chemistry Tools for Target Identification
A significant future direction lies in modifying this compound to create chemical probes for identifying its specific cellular targets. Two promising approaches are photoaffinity labeling and click chemistry.
Photoaffinity labeling involves attaching a photoactivatable group to the molecule. nih.govacs.org Upon light activation, this group forms a covalent bond with nearby molecules, allowing for the identification of binding partners. escholarship.orgresearchgate.net
Click chemistry offers a set of highly specific and efficient reactions that can be used to attach reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to the derivatized aldehyde. medchem101.comabpbio.combroadpharm.com This would enable researchers to visualize the localization of the aldehyde within cells and to isolate and identify its protein and other macromolecular targets. thermofisher.com
By converting this compound into these powerful research tools, scientists will be able to map its interactome and gain a much clearer understanding of its mechanisms of action in biological systems.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying trans-4,5-Epoxy-2E-decenal-4,5-d₂ in complex matrices (e.g., food, biological fluids)?
- Methodology : Gas chromatography (GC) paired with mass spectrometry (MS) is the gold standard. Use retention indices (e.g., DB-5 or DB-Wax columns) and deuterium-specific fragmentation patterns to distinguish isotopic forms. Aroma extract dilution analysis (AEDA) can assess odor potency by determining flavor dilution (FD) factors . For trace detection in air, employ olfactometry with thresholds as low as 0.33 ppt .
Q. How is trans-4,5-Epoxy-2E-decenal-4,5-d₂ synthesized, and what are its primary precursors?
- Methodology : Synthesize via oxidation of linoleic acid or its hydroperoxides under controlled thermal conditions. Enzymatic pathways (e.g., lipoxygenase activity during tea fermentation) yield higher concentrations than non-enzymatic thermal degradation . Deuterated forms (e.g., 4,5-d₂) are prepared using deuterated linoleic acid precursors to study isotopic effects in metabolic pathways .
Q. What role does this compound play in food chemistry, particularly in tea and spices?
- Methodology : In black tea, it contributes a "sweet/juicy" odor with FD factors exceeding 1,024, contrasting with lower levels in green tea. In fennel (Foeniculum vulgare), it enhances the "metallic" aroma profile, detectable via AEDA in dichloromethane extracts . Compare concentrations using stable isotope dilution assays (SIDA) to account for matrix complexity .
Advanced Research Questions
Q. How do isotopic substitutions (e.g., 4,5-d₂) influence the reactivity and sensory properties of trans-4,5-Epoxy-2E-decenal?
- Methodology : Deuterium labeling alters vibrational modes, potentially affecting odor perception. Use comparative GC-olfactometry to assess detection thresholds (e.g., 1.5 pg/L in air for non-deuterated vs. deuterated forms). Kinetic isotope effects (KIE) studies reveal slower reaction rates in deuterated forms when interacting with nucleophiles (e.g., lysine residues in proteins) .
Q. What mechanisms explain contradictory data on its formation pathways in food vs. biological systems?
- Data Contradiction Analysis : In tea, enzymatic oxidation (lipoxygenase) during fermentation dominates, while in blood, non-enzymatic lipid peroxidation generates the compound post-hemolysis. Resolve via isotopic tracing: Use ¹³C-labeled linoleic acid in model systems to track enzymatic vs. thermal pathways .
Q. Why does trans-4,5-Epoxy-2E-decenal-4,5-d₂ elicit strong predator responses despite its low concentration in blood?
- Mechanistic Insight : As a "character impact compound," it acts as a keystone odorant. Behavioral assays (e.g., meerkat/wolf studies) show prolonged investigation times equivalent to real blood. Pair electrophysiological recordings of olfactory receptors with computational docking studies to identify binding specificity .
Q. How does this compound mediate peroxidative damage in cellular models, and what experimental designs optimize its use in oxidative stress studies?
- Experimental Design : Treat cell lines (e.g., HepG2) with deuterated vs. non-deuterated forms to compare protein adduction (via LC-MS/MS). Use competitive inhibitors (e.g., lysine analogs) to block aldehyde-protein interactions. Quantify cell viability via MTT assays and ROS levels via DCFH-DA fluorescence .
Tables for Key Data
Key Research Gaps
- Isotopic Effects in Sensory Studies : No data exist on whether deuterium substitution alters predator attraction efficacy.
- Ecological Role : Unclear if this compound serves as a universal signal across mammalian prey or is species-specific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
